The table below summarizes the core identification and physical data for XPhos Pd G3:
| Property | Description |
|---|---|
| CAS Number | 1445085-55-1 [1] [2] [3] |
| Molecular Formula | C₄₆H₆₂NO₃PPdS [1] [2] |
| Molecular Weight | 846.46 g/mol [1] [2] |
| Appearance | White to off-white powder [4] [2] |
| Melting Point | 146-151 °C (decomposition) [4] [1] [2] |
| Storage | Under inert gas (N₂ or Ar) at 2-8°C [1] [2] [3] |
XPhos Pd G3 offers several practical advantages over earlier catalyst systems, which are summarized in the following table:
| Feature | Advantage & Significance |
|---|---|
| Enhanced Stability | Air, moisture, and thermally stable for convenient handling and storage [4] [5]. |
| High Solubility | Highly soluble in a wide range of common organic solvents [4]. |
| Quantitative Activation | Ensures efficient and predictable formation of the active catalytic species [5]. |
| Precise Stoichiometry | Provides accurate control of the ligand-to-palladium ratio for more reproducible results [4]. |
XPhos Pd G3 is a versatile catalyst for various important transformations. Its application in key reaction types is detailed below:
| Reaction Type | Specific Application |
|---|---|
| Suzuki-Miyaura Coupling | Coupling of (hetero)aryl chlorides with unstable boronic acids at room temperature to 40°C with short reaction times [4] [5]. |
| Buchwald-Hartwig Amination | Formation of C-N bonds between aryl halides and amines [1]. |
| Other Couplings | Also applicable to Negishi, Sonogashira, and Hiyama coupling reactions [4]. |
The high activity of XPhos Pd G3 comes from its designed activation pathway. It first generates an intermediate Pd-(amido) complex, which then undergoes reductive elimination to produce the active LPd(0) species, a mesylate salt, and carbazole [5].
The following diagram illustrates the activation pathway of XPhos Pd G3:
While stable, XPhos Pd G3 should be stored under an inert atmosphere and protected from light to maintain long-term efficacy [2] [3]. The compound is classified with the signal word "Warning" and hazard statements H315-H319-H335, indicating it can cause skin and eye irritation and may cause respiratory irritation [2].
Commercial samples can contain impurities such as Pd(ABP)(HABP)(OMs) or PdCl₂(XPhos)₂, which can affect catalytic performance [6]. A simple method for quality control using ¹H-NMR spectroscopy has been developed to assess impurity content rapidly [6] [7].
A representative multigram-scale synthesis from scientific literature is as follows [1]:
Third-generation Buchwald precatalysts (often referred to as G3 precatalysts or "Phos Pd G3") represent a significant advancement in palladium-catalyzed cross-coupling chemistry. These complexes are designed to efficiently generate active L-Pd(0) species under mild reaction conditions, enabling challenging C–N and C–C bond formations essential to pharmaceutical synthesis [1] [2]. Their general chemical composition is Pd(ABP)(Phos)(OMs), where ABP is the C-deprotonated 2-aminobiphenyl fragment, Phos is a dialkylbiarylphosphine ligand, and OMs⁻ is the mesylate anion (CH₃SO₃⁻) [1].
These precatalysts address key limitations of earlier catalyst systems, such as slow activation, limited scope with bulky ligands, and poor solution stability [2]. Their development has provided synthetic chemists, particularly in drug development, with robust, reliable, and broadly applicable tools for constructing complex molecules [3] [4].
The development of Buchwald precatalysts progressed through several generations, with G3 representing a pivotal optimization focused on improved stability and broader ligand scope.
tBuXPhos and BrettPhos [2].The structural design of G3 precatalysts confers several critical advantages over previous systems.
Table 1: Key Advantages of Third-Generation Buchwald Precatalysts
| Advantage | Structural/Chemical Basis | Practical Implication |
|---|---|---|
| Broad Ligand Scope | Mesylate dissociation accommodates sterically demanding ligands [2]. | Compatible with synthetically valuable ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos). |
| High Solution Stability | Optimized electronic and steric properties enhance longevity in solution [1] [2]. | Can be stored as solutions and used in-situ, simplifying screening. |
| Rapid Activation | The 2-aminobiphenyl scaffold facilitates smooth, irreversible conversion to L-Pd(0) upon exposure to base [2]. | Fast initiation of catalysis at low temperatures, reducing side reactions. |
| Air and Moisture Stability | The Pd(II) complex is less sensitive to air and moisture compared to many Pd(0) sources [1]. | Easier to handle and store; suitable for industrial process environments. |
| Well-Defined Composition | Single-component nature ensures consistent Pd/ligand stoichiometry [1]. | Reproducible results and predictable catalytic activity. |
The activation mechanism of these precatalysts involves a well-orchestrated sequence. Upon exposure to a base, the Pd(II) precatalyst undergoes reductive elimination, releasing the 2-aminobiphenyl dimer and generating the highly active L-Pd(0) species that enters the standard catalytic cycle for cross-coupling reactions [1] [2].
Activation mechanism of G3 precatalysts to form the active L-Pd(0) catalyst.
The versatility of the G3 scaffold allows for the preparation of precatalysts ligated with various phosphines, each tailored for specific coupling challenges.
Table 2: Common Third-Generation Precatalysts and Their Characteristics
| Precursor Name | Ligand (L) | Ligand Structure | Key Applications & Notes |
|---|---|---|---|
| Pd(ABP)(XPhos)(OMs) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky, electron-rich biarylphosphine | Broadly applicable for C–N and C–C coupling; effective with aryl chlorides and sterically hindered partners [1] [2]. |
| Pd(ABP)(RuPhos)(OMs) | RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | Biarylphosphine with diisopropoxy groups | Highly effective for Buchwald-Hartwig amination, especially with primary amines and heteroaryl substrates [1]. |
| Pd(ABP)(SPhos)(OMs) | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Similar to RuPhos with methoxy groups | Excellent for Suzuki-Miyaura couplings; often provides high selectivity [2]. |
| Pd(ABP)(BrettPhos)(OMs) | BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) | Very bulky, electron-rich | Useful for mono-arylation of primary amines and couplings involving bulky electrophiles/nucleophiles [2]. |
The high activity and functional group tolerance of G3 precatalysts have led to their widespread adoption in pharmaceutical process chemistry for constructing key C–N bonds via Buchwald-Hartwig amination [3] [4].
The performance of a precatalyst batch can be significantly affected by impurities. Common impurities identified include:
Recommended QC Protocol [1]:
d₆-DMSO or CD₂Cl₂.A general procedure for a Buchwald-Hartwig amination using a G3 precatalyst is outlined below [3] [5]:
Third-generation Buchwald precatalysts have established themselves as indispensable tools in modern synthetic organic chemistry, particularly within pharmaceutical research and development. Their robust design, ease of use, and exceptional catalytic performance in forging C–N and C–C bonds enable the efficient and scalable synthesis of complex drug molecules and intermediates. As ligand design continues to evolve, the G3 precatalyst platform will undoubtedly remain a cornerstone of catalytic cross-coupling methodology.
Buchwald precatalysts are stable Pd(II) complexes that undergo a defined activation sequence to form the active monoligated Pd(0) species (L1Pd(0)), which is the true catalyst in the cross-coupling cycle [1].
The following diagram illustrates the general activation pathway of a 3rd generation (G3) Buchwald precatalyst [2] [3].
Activation pathway of a Buchwald G3 precatalyst
Activation begins when a Brønsted base deprotonates the ligated amine group of the precatalyst [3]. This is followed by reductive elimination, which releases the active L1Pd(0) species along with heterocyclic byproducts [2]. This controlled process ensures rapid, quantitative generation of the active catalyst, avoiding the unreliable in-situ formation required when using traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ [4] [1].
The Buchwald precatalyst family has evolved to address limitations in stability, ligand scope, and byproduct interference [2] [3] [5].
| Generation | Key Feature | Advantages | Considerations |
|---|---|---|---|
| G1/G2 | Early palladacycle designs; activated by base [2]. | Pioneered reliable L1Pd(0) generation [3]. | Limited ligand scope; lower solution stability [5]. |
| G3 | Chloro ligand replaced with mesylate (OMs⁻) [5]. | Broader ligand scope (e.g., BrettPhos); enhanced solution stability; more electron-poor Pd center [2] [5]. | Produces potentially interfering carbazole byproduct [2] [3]. |
| G4 | Methylated amine on the biphenyl scaffold [2]. | Eliminates carbazole concerns; generates less intrusive N-methyl carbazole [2] [3]. | - |
| G6 | Oxidative Addition Complexes (OACs) [4]. | Air-stable; bypasses precatalyst activation steps; accommodates very bulky ligands [4]. | - |
To successfully implement these precatalysts, careful selection of reaction parameters is essential [4].
The high activity of G3 and G4 precatalysts makes them suitable for challenging transformations [2]:
The activation of XPhos Pd G3 is a precisely triggered event. This Pd(II) precatalyst undergoes base-induced reductive elimination to form the active LPd(0) species that enters the catalytic cycle [1] [2]. The pathway is summarized below:
The active Pd(0) species participates in standard cross-coupling steps: oxidative addition with aryl halides, transmetalation, and reductive elimination to form the final product and regenerate the catalyst [1].
Understanding the evidence for this mechanism is crucial for application in drug development.
1. Activation Trigger and Speciation A 2025 study compared the activation of a related precatalyst, [HXPhos]₂[Pd₂Cl₆], in both Suzuki-Miyaura (SMCC) and Buchwald-Hartwig Amination (BHA) reactions [1]. The research confirmed that despite different reaction conditions, both pathways generate the same active catalytic species, [Pd(0)(XPhos)₂]. The activation is efficiently triggered by a combination of a base and a nucleophile present in the reaction mixture [1].
2. Synthesis and Quality Control A 2021 study detailed a multigram synthesis of XPhos Pd G3 and highlighted the importance of quality control [2]. The precatalyst can contain impurities like Pd(ABP)(HABP)(OMs) and PdCl₂(XPhos)₂, which can affect catalytic performance [2]. The authors recommend ¹H-NMR spectroscopy for routine quality control to assess impurity content [2].
3. Quantitative Profile of XPhos Pd G3 This table summarizes key physicochemical and handling data from commercial and research sources [3] [4] [5]:
| Property | Specification / Value |
|---|---|
| CAS Number | 1445085-55-1 [4] [5] |
| Molecular Formula | C₄₆H₆₂NO₃PPdS [4] [5] |
| Molecular Weight | 846.45 g/mol [4] |
| Purity | ≥ 98% [4] |
| Melting Point | 146-151 °C (with decomposition) [3] [5] |
| Physical Form | White to off-white solid (powder) [3] [5] |
| Recommended Storage | 2-8°C, protected from light, under an inert gas (nitrogen) [4] [5] |
| Key Impurities | Pd(ABP)(HABP)(OMs), PdCl₂(XPhos)₂, solvent residues [2] |
| Property | Description |
|---|---|
| CAS Number | 1445085-55-1 [1] [2] [3] |
| Chemical Name | Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) [2] [3] [4] |
| Molecular Formula | C₄₆H₆₂NO₃PPdS [2] [3] [4] |
| Molecular Weight | 846.46 g/mol [2] [3] [4] |
| Physical Form | White to off-white powder [2] [4] [5] |
| Melting Point | 146-151 °C (decomposition) [1] [2] [4] |
The following diagram outlines the general workflow for the synthesis of XPhos Pd G3 precatalyst:
Synthesis workflow of XPhos Pd G3 precatalyst.
The synthesis is adapted from a published multigram-scale procedure [6]. Here is a detailed experimental protocol:
XPhos Pd G3 is a versatile catalyst that enhances various cross-coupling reactions with lower catalyst loadings and shorter reaction times [1] [2] [7].
| Application Area | Specific Reaction Type | Reaction Details / Notes |
|---|---|---|
| Carbon-Carbon Bond Formation | Suzuki-Miyaura Coupling [8] [7] | Coupling of (hetero)aryl chlorides and unstable boronic acids like 2,6-difluorophenylboronic acid under mild conditions (rt to 40°C) with short reaction times (~30 min) [1] [2] [7]. |
| Negishi Coupling [1] [7] | Coupling of heteroaryl chlorides with polyfluoroaryl zinc reagents [1] [2]. | |
| Other Couplings | Also applicable for Heck, Hiyama, Stille, and Sonogashira reactions [1]. | |
| Carbon-Heteroatom Bond Formation | Buchwald-Hartwig Amination [8] [3] | Facile C–N cross-coupling for synthesizing 1,2,4-oxadiazole derivatives, achieving yields up to 81% under optimized conditions [8]. |
| Cyanation Reaction | Cyanation of heterocyclic halides [1] [2] [3]. |
For effective use of XPhos Pd G3 in the lab, please note the following handling and quality control aspects:
The following table summarizes the key storage conditions for XPhos Pd G3:
| Specification | Condition |
|---|---|
| Atmosphere | Inert gas (Argon or Nitrogen) [1] [2] [3] |
| Temperature | 2-8°C (store in a refrigerator) [4] [2] |
| Light Sensitivity | Protect from light [4] |
| Container | Keep container tightly closed [1] |
| Moisture | Store in a dry place [1] |
Storing under an inert gas is critical because the complex is sensitive to air and oxygen, which can lead to its decomposition over time [5]. The recommended cool storage temperature helps preserve its long-term stability [4].
Proper handling is crucial for working with air-sensitive catalysts like XPhos Pd G3. The following diagram outlines the key steps for its safe use in a laboratory setting, based on a reported synthesis procedure [3]:
Workflow for handling XPhos Pd G3 under an inert atmosphere.
The key precaution is to maintain an inert atmosphere throughout the process [6] [3]. Standard personal protective equipment (PPE), including gloves and eye protection, should always be worn [1].
The stringent storage requirements are due to the molecular nature of XPhos Pd G3 as a third-generation Buchwald precatalyst.
XPhos Pd G3 represents a third-generation Buchwald pre-catalyst that has revolutionized cross-coupling methodologies in modern organic synthesis, particularly in pharmaceutical research and development. This sophisticated palladium complex possesses the chemical formula Pd(ABP)(XPhos)(OMs), where ABP represents the C-deprotonated 2-aminobiphenyl fragment, XPhos is the dialkylbiarylphosphine ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and OMs¯ is the mesylate anion [1] [2]. As a highly efficient pre-catalyst, XPhos Pd G3 offers remarkable advantages over earlier catalyst generations, including enhanced stability in solution, excellent functional group tolerance, and the ability to operate at low catalytic loadings [3] [1]. These properties have made it indispensable in medicinal chemistry for constructing challenging C-N bonds, a transformation critical for developing modern pharmaceutical agents.
The fundamental importance of XPhos Pd G3 stems from its unique activation mechanism and performance characteristics. Unlike simpler palladium sources, this pre-catalyst undergoes controlled reductive transformation in the reaction mixture, generating the active XPhosPd(0) species that participates directly in the catalytic cycle [1]. This controlled activation pathway minimizes catalyst decomposition and enhances efficiency. The robustness of XPhos Pd G3 toward air and moisture simplifies handling procedures and makes it particularly valuable for industrial applications where reproducibility is paramount [3] [1]. In the context of drug discovery, where rapid structure-activity relationship (SAR) exploration is crucial, these characteristics have positioned XPhos Pd G3 as a catalyst of choice for C-N bond formation in lead optimization campaigns.
XPhos Pd G3 exhibits well-defined physicochemical properties that inform its handling and application in synthetic protocols. The complex is typically supplied as a 1:1 MTBE adduct in solid form, with a decomposition temperature range of 146-151°C [3]. It demonstrates exceptional solubility across a wide range of common organic solvents, including toluene, THF, dichloromethane, and DMF, facilitating its use in diverse reaction settings. The pre-catalyst is formally assigned as a palladium(II) complex but rapidly converts to the active Pd(0) species under basic reaction conditions. Its moisture and thermal stability represent significant advantages over earlier catalyst generations, allowing for more flexible storage conditions and extended shelf life when properly maintained under inert atmosphere [3] [1].
The molecular structure of XPhos Pd G3 features a palladium center coordinated in a distorted square planar geometry, with the XPhos ligand occupying one coordination site and the C,N-bidentate ABP ligand occupying two additional sites [1] [2]. The mesylate anion completes the primary coordination sphere but is readily displaced during the catalyst activation process. Research has revealed that XPhos Pd G3 can undergo solvent-dependent isomerization, a property that may influence its reactivity in different solvent systems [1] [2] [4]. This isomerization behavior underscores the dynamic nature of the pre-catalyst in solution and highlights the importance of solvent selection in reaction optimization.
Table 1: Comparative Performance of XPhos Pd G3 in Various Cross-Coupling Reactions
| Reaction Type | Typical Catalyst Loading | Key Applications | Performance Notes |
|---|---|---|---|
| Buchwald-Hartwig Amination | 0.5-2 mol% | C-N bond formation for pharmaceuticals | Excellent for aryl chlorides, bromides; broad functional group tolerance [3] [5] |
| Suzuki-Miyaura Coupling | 0.1-1 mol% | Biaryl synthesis in drug scaffolds | Effective for sterically hindered partners; low catalyst loadings sufficient [3] [6] |
| Other Cross-Couplings (Negishi, Sonogashira, Stille) | 1-2 mol% | Specialized C-C bond formations | Reliable performance but substrate-dependent [3] |
Table 2: Performance Comparison of XPhos Pd G3 Versus Alternative Catalysts in Challenging Transformations
| Reaction Context | XPhos Pd G3 Performance | Alternative Catalyst | Comparative Results |
|---|---|---|---|
| Tandem cyclization/coupling of non-terminal alkynes [6] | 31-41% yield at 60-80°C | DPPPY Pd G3 | XPhos Pd G3 showed moderate activity; DPPPY Pd G3 superior (89% yield) |
| Cross-coupling of unprotected o-bromoanilines [7] | Not specified | Not specified | Suzuki-Miyaura protocol developed but specific catalyst performance not compared |
The performance data reveal that while XPhos Pd G3 demonstrates excellent activity across a broad spectrum of cross-coupling reactions, its performance is highly substrate-dependent [6]. In direct comparative studies, XPhos Pd G3 has shown particular strength in Buchwald-Hartwig amination reactions, where its ability to efficiently couple a wide range of amine partners with (hetero)aryl halides has been extensively validated [3] [5]. The pre-catalyst enables C-N bond formation under remarkably mild conditions, often at or near room temperature for activated substrates, while still effectively engaging challenging aryl chlorides at elevated temperatures. This versatility makes XPhos Pd G3 particularly valuable in medicinal chemistry settings where diverse substrate scopes are encountered.
The catalytic performance of XPhos Pd G3 is intrinsically linked to its purity, making rigorous quality control essential for reproducible results. Research has demonstrated that simple NMR techniques provide an efficient method for routine quality assessment of these pre-catalysts [1] [2]. Specifically, ( ^1 \text{H} )-NMR spectroscopy can identify and quantify common impurities such as residual solvents, phosphine oxides, and palladium byproducts. The presence of impurity species like Pd(ABP)(HABP)(OMs) (where HABP is neutral 2-aminobiphenyl) or PdCl₂(XPhos)₂ can significantly impact catalytic efficiency, and these can be detected through characteristic signals in the NMR spectrum [1]. For laboratories with capability, ( ^{31} \text{P} )-NMR offers even more straightforward assessment of phosphine-containing impurities.
The development of QC protocols for XPhos Pd G3 represents an important advancement in ensuring reproducible cross-coupling results [1] [2]. Commercial samples may contain variable impurity profiles depending on synthesis lots and storage conditions. The established QC method involves preparing a concentrated solution of the pre-catalyst in deuterated DMSO or toluene and comparing the integration of specific proton signals against reference spectra of pure material [1]. This approach enables rapid determination of impurity content and confirmation of pre-catalyst integrity before commitment to valuable synthetic substrates. Implementation of such QC checks is particularly recommended when employing low catalyst loadings or when working with exceptionally sensitive or valuable substrates.
Proper handling and storage are critical for maintaining the performance of XPhos Pd G3. Although more stable than earlier catalyst generations, best results are obtained when the pre-catalyst is stored under an inert atmosphere (argon or nitrogen) at low temperature (-20°C) and protected from light [3] [1]. The solid pre-catalyst demonstrates reasonable stability under these conditions for extended periods, but solutions of the catalyst in common organic solvents should be used promptly after preparation. For quantitative applications, it is recommended to equilibrate the pre-catalyst to room temperature before opening under inert atmosphere to prevent moisture condensation into the container.
When establishing new synthetic protocols with XPhos Pd G3, control experiments with standardized reactions can verify catalyst activity. A recommended practice is to perform a test coupling between a standard aryl halide and amine partner to confirm performance before applying the catalyst to novel or valuable substrates. This approach is particularly valuable when working with pre-catalyst samples that have been stored for extended periods or subjected to variable storage conditions. Additionally, researchers should note that the pre-catalyst may exhibit color variations between different lots or upon storage, which typically do not correlate with performance, provided that the material passes basic QC assessment [1].
Protocol for C-N Cross-Coupling Using XPhos Pd G3
Materials:
Procedure:
In an inert atmosphere glove box or using Schlenk techniques, charge a dried reaction vessel with XPhos Pd G3 (0.5-2 mol%) and the aryl halide (1.0 equiv).
Add the amine partner (1.1-1.5 equiv) and base (1.5-2.0 equiv) to the reaction vessel.
Introduce anhydrous solvent (0.1-0.5 M concentration relative to aryl halide) and purge the reaction mixture with inert gas for 5 minutes.
Heat the reaction mixture with stirring at the appropriate temperature (typically 60-100°C for aryl bromides, 80-110°C for aryl chlorides) and monitor by TLC or LC-MS until completion.
After cooling to room temperature, quench the reaction by careful addition of water or saturated ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 × 15-20 mL), combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude material by flash chromatography or recrystallization to obtain the desired C-N coupling product.
Notes and Optimization:
Table 3: Troubleshooting Guide for XPhos Pd G3 Catalyzed C-N Coupling
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion | Degraded pre-catalyst, insufficient base, inappropriate temperature | Verify catalyst activity with control reaction, increase base equivalents, elevate temperature |
| Formation of Homocoupling Byproducts | Oxidative conditions, impurity profile | Ensure anaerobic conditions, use degassed solvents, implement catalyst QC |
| Hydrodehalogenation Byproduct | Reductive elimination pathway, specific solvent effects | Adjust solvent system (toluene often superior to DMF), modify base |
| Incomplete Conversion of Sterically Hindered Substrates | Slow oxidative addition, catalyst decomposition | Increase catalyst loading (2-5 mol%), extend reaction time, use higher boiling solvent |
The catalytic mechanism of XPhos Pd G3 follows a well-established pathway for Buchwald pre-catalysts, beginning with activation to generate the active Pd(0) species. The visual representation below illustrates the complete catalytic cycle and experimental workflow for C-N cross-coupling using XPhos Pd G3.
Diagram 1: Catalytic cycle and experimental workflow for C-N cross-coupling using XPhos Pd G3
The mechanism begins with catalyst activation, where the XPhos Pd G3 pre-catalyst undergoes base-induced reductive elimination, releasing 2-aminobiphenyl and generating the active XPhosPd(0) species [1] [8]. This activation step is efficient and occurs under the reaction conditions, typically within minutes at elevated temperatures. The active catalyst then enters the catalytic cycle proper, beginning with oxidative addition into the carbon-halogen bond of the aryl halide substrate. This is followed by amine coordination to the palladium center, deprotonation by the base (transmetalation), and finally reductive elimination to form the C-N bond while regenerating the active Pd(0) catalyst [1] [5]. The experimental workflow parallels this mechanistic pathway, with careful setup under inert atmosphere, controlled reaction conditions, and appropriate workup and purification methods to isolate the desired amine product in high purity.
The implementation of XPhos Pd G3 in pharmaceutical research has enabled significant advances in drug discovery, particularly through the construction of C-N bonds in complex molecular architectures. Cross-coupling reactions, especially Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools in medicinal chemistry, ranking among the most frequently used transformations after amide bond formation [5]. The reliability and broad functional group tolerance of XPhos Pd G3 have made it particularly valuable for synthesizing diverse compound libraries during lead optimization phases, where rapid SAR exploration is critical. The pre-catalyst has facilitated the synthesis of numerous clinical candidates, including examples such as abemaciclib, a CDK 4/6 inhibitor for advanced breast cancer, where key cross-coupling steps were essential for its construction [5].
The impact on drug development extends beyond discovery to process chemistry and large-scale manufacturing. As drug candidates advance toward commercialization, the development of efficient and scalable synthetic routes becomes paramount. XPhos Pd G3 has proven valuable in this context due to its consistent performance and ability to function at low catalyst loadings, reducing residual metal concerns in active pharmaceutical ingredients [5]. Furthermore, the pre-catalyst's stability and predictable behavior facilitate process optimization and control strategy implementation. The versatility of XPhos Pd G3 has also supported emerging modalities in drug discovery, including the synthesis of proteolysis targeting chimeras (PROTACs), allosteric modulators, and novel cyclopeptide frameworks, where C-N bond formation between sophisticated fragments is often a key strategic disconnection [5].
XPhos Pd G3 has established itself as a fundamental tool for C-N cross-coupling in pharmaceutical research and development. Its combination of high activity, functional group tolerance, and operational simplicity has made it invaluable for constructing diverse amine-containing architectures central to modern medicinal chemistry. The well-defined activation pathway and stability profile of this third-generation pre-catalyst represent significant advances over earlier palladium sources, providing more predictable and reproducible outcomes across diverse substrate classes. As the field continues to evolve, XPhos Pd G3 remains a cornerstone technology for C-N bond formation in both academic and industrial settings.
Future developments in cross-coupling catalysis will likely build upon the foundation established by XPhos Pd G3 and related pre-catalysts. Emerging trends include the development of even more active systems for challenging substrate classes, such as those containing sterically congested coupling partners or base-sensitive functional groups [6] [8]. Additionally, increasing attention to sustainable chemistry practices is driving innovation in catalyst design toward lower precious metal loadings and improved recovery systems. The integration of cross-coupling methodologies with new synthetic technologies, including flow chemistry and automated synthesis platforms, represents another frontier where robust catalysts like XPhos Pd G3 will play enabling roles. As pharmaceutical research continues to explore novel chemical space, particularly with the rise of bifunctional modalities and complex target molecules, the capacity to efficiently form C-N bonds under mild conditions will remain essential, ensuring the ongoing relevance of XPhos Pd G3 in the synthetic toolbox.
XPhos Pd G3 is a third-generation Buchwald precatalyst. Its properties make it exceptionally suitable for microwave-assisted synthesis [1] [2]:
This detailed protocol is adapted from a published synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives [3].
The reaction involves the coupling of a brominated heterocycle with an arylboronic acid [3].
The parameters in the protocol above are optimized. The table below shows how variations can impact the reaction, based on general microwave Suzuki reaction studies [4].
| Parameter | Condition Tested | Observation & Impact on Yield |
|---|---|---|
| Solvent | EtOH/H₂O | Optimal for this system; excellent conversion (99%) [4]. |
| DMF/H₂O | Lower conversion (90.9%) [4]. | |
| Water only | Poorer solubility, lower conversion (85%) [4]. | |
| Base | KOH | Optimal; high conversion (99%) [4]. |
| K₂CO₃ | Good conversion (96%) [4]. | |
| Et₃N | Weaker base, lower conversion (92.3%) [4]. | |
| Catalyst Loading | 0.1 mol% (other Pd complex) | Viable for simple substrates [4]. |
| 2 mol% (XPhos Pd G3) | Recommended for demanding heterocyclic substrates [3]. |
XPhos Pd G3 is effective with various substrates, though results depend on electronic and steric factors [4] [3].
| Aryl Halide | Boronic Acid | Reported Yield | Notes |
|---|---|---|---|
| 4-Bromobenzaldehyde | Phenylboronic Acid | 90.3% [4] | Electron-withdrawing group facilitates reaction. |
| 2-Bromobenzaldehyde | Phenylboronic Acid | 80.3% [4] | Steric hindrance near reaction site lowers yield. |
| 3-Bromonicotinaldehyde | 4-Methoxyphenylboronic acid | 92.7% [5] | Works well with heteroaromatic systems. |
| Brominated Pyrazolopyrimidine | Various Aryl/Heteroaryl | 65-92% [3] | Key Application: Tandem catalyst system prevents debromination. |
| Reaction Type | Heteroaryl Halide | Coupling Partner | Reported Yield | Key Findings / Applicable Scope |
|---|---|---|---|---|
| Tandem Cyclization/Coupling [1] | Heteroaryl Bromides | Internal Alkyne-tethered Methylene Compounds | Up to 91% | Excellent functional group tolerance. Effective for medicinally relevant N-heterocycles. |
| Cyanation [2] [3] | Heterocyclic Halides | Cyanide source | Information missing | Suitable for the cyanation of heterocyclic halides. |
| Suzuki-Miyaura (SMC) [3] | Heteroaryl Chlorides | Polyfluoroaryl Zinc Reagents | Information missing | Effective for coupling heteroaryl chlorides. |
| Suzuki-Miyaura (SMC) [3] | (Hetero)aryl Chlorides | 2,6-Difluorophenylboronic Acid | Information missing | Successful with sterically hindered boronic acids. |
This protocol is adapted from a 2022 study on the tandem Pd-catalyzed cyclization/coupling of non-terminal alkynes with heteroaryl bromides [1].
The following diagram outlines the general workflow for a cross-coupling reaction using XPhos Pd G3, from preparation to purification.
The high efficiency of XPhos Pd G3 stems from its design as a third-generation Buchwald precatalyst. It is air, moisture, and thermally stable, and highly soluble in common organic solvents, allowing for easy handling and storage [2] [3].
I hope these detailed application notes and protocols are helpful for your research. Should you require further specifics on a particular type of heteroaryl chloride coupling, please do not hesitate to ask.
Palladium-catalyzed cyanation of aryl and heteroaryl halides represents a powerful methodology for the installation of nitrile groups, which are versatile synthetic intermediates in pharmaceutical and materials chemistry. XPhos Pd G3 is a third-generation palladacycle precatalyst that demonstrates exceptional performance in these transformations [1]. Its design incorporates the XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), which provides a sterically hindered, electron-rich environment that stabilizes the palladium center against decomposition pathways [2]. This catalyst is particularly valuable for cyanation reactions because it generates the active LPd(0) species efficiently under mild conditions, circumventing the common challenge of catalyst poisoning by cyanide anions [3] [4]. The cyanation of heterocyclic halides enables access to important nitrile-containing scaffolds found in numerous therapeutic agents, including reverse transcriptase inhibitors like lersivirine and various other pharmaceutical compounds [4] [5].
XPhos Pd G3 possesses the molecular formula C₄₆H₆₂NO₃PPdS and a molecular weight of 846.45 g/mol [6]. It is supplied as a 1:1 MTBE adduct with a purity of ≥98% [1]. The catalyst exhibits a melting point of 146-151°C (with decomposition) and should be stored at 4°C, protected from light, and maintained under an inert atmosphere such as nitrogen [6] [1].
This precatalyst offers several operational benefits that make it particularly suitable for cyanation reactions:
Potassium hexacyanoferrate serves as a less toxic alternative to traditional cyanide sources, being classified as a food additive and offering significantly reduced hazard potential [3].
For temperature-sensitive substrates, Zn(CN)₂ provides an effective cyanide source for reactions proceeding at or near room temperature [4].
Table 1: Cyanation of Heterocyclic Halides with XPhos Pd G3 Using K₄[Fe(CN)₆]
| Heterocycle Substrate | Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| N-H-Indole (chloride) | 0.7 mol% P1, L1, 100°C | 95 | Excellent yield with free N-H group [3] |
| Thiophene (bromide) | 4 mol% P2, L2, 100°C | 91 | Higher catalyst loading required [3] |
| Thiazole (bromide) | 4 mol% P2, L2, 100°C | 91 | Compatible with sulfur-containing heterocycles [3] |
| Pyrrole (bromide) | 1.4 mol% P2, L2, 100°C | 92 | Good yield with moderate catalyst loading [3] |
| Pyrazole (bromide) | 1 mol% P2, L2, 100°C | 93 | Successful with N-H containing azoles [3] |
| 3-Chloroindazole | 5 mol% P2, L3, 100°C | 64 | First reported Pd-catalyzed cyanation of this substrate [3] |
Table 2: Low-Temperature Cyanation of Heterocyclic Bromides with Zn(CN)₂
| Heterocycle Substrate | Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Indole (bromide) | 2 mol% P1, 40°C | 95 | Excellent yield at mild temperature [4] |
| Benzothiophene (bromide) | 2 mol% P1, 40°C | 94 | Compatible with fused heterocycles [4] |
| Benzofuran (bromide) | 2 mol% P1, 40°C | 96 | High yield for oxygen heterocycle [4] |
| Thiophene (bromide) | 2 mol% P1, 40°C | 93 | Successful with 5-membered heterocycles [4] |
| Unprotected thiazole | 2 mol% P1, 40°C | 92 | Tolerant of free N-H group [4] |
| Pyrazole (bromide) | 2 mol% P1, 40°C | 94 | Good yield for azole substrate [4] |
The following diagram illustrates the general workflow for XPhos Pd G3 catalyzed cyanation reactions:
Successful implementation of these cyanation protocols requires attention to several key parameters:
Table 3: Troubleshooting Guide for XPhos Pd G3 Cyanation Reactions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conversion | Catalyst poisoning by cyanide | Use biphasic solvent system; Control cyanide concentration [4] |
| Substrate decomposition | Temperature too high | Switch to low-temperature Zn(CN)₂ protocol [4] |
| Incomplete activation | Insufficient base (for K₄[Fe(CN)₆]) | Ensure proper KOAc concentration [3] |
| Poor solubility | Solvent system inappropriate | Adjust aqueous-organic ratio; Consider adding co-solvents [4] |
| Side reactions | Cyanide-promoted pathways | Lower temperature; Adjust stoichiometry [4] |
The mechanism of XPhos Pd G3 catalyzed cyanation involves a conventional Pd(0)/Pd(II) cycle, with the unique advantage that the active catalytic species forms efficiently from the precatalyst:
The XPhos ligand plays a critical role in maintaining catalyst activity by providing sufficient steric bulk to protect the palladium center from cyanide poisoning, while its strong electron-donating capacity facilitates the oxidative addition and reductive elimination steps [2].
The XPhos Pd G3 catalyzed cyanation has demonstrated significant utility in pharmaceutical research and development:
XPhos Pd G3 represents a significant advancement in palladium-catalyzed cyanation chemistry, particularly for challenging heterocyclic substrates prevalent in pharmaceutical compounds. The protocols outlined herein provide researchers with robust, practical methods for installing nitrile functionality using either the safer K₄[Fe(CN)₆] system or the mild Zn(CN)₂ approach. The catalyst's air and moisture stability, combined with its efficiency at low loadings, make it particularly valuable for drug discovery and development applications where reproducibility and functional group tolerance are paramount.
XPhos Pd G3 (chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) represents a third-generation Buchwald precatalyst that has revolutionized Suzuki-Miyaura cross-coupling reactions in pharmaceutical and fine chemical synthesis. This precatalyst exhibits exceptional performance under low loading conditions (often 0.1-2 mol%), making it particularly valuable for challenging substrates and large-scale applications. Its structural design incorporates a biarylphosphine ligand (XPhos) known for facilitating difficult oxidative addition and reductive elimination steps, while the palladacycle architecture enables rapid, quantitative generation of the active Pd(0) species upon thermal activation.
The distinct advantages of XPhos Pd G3 include remarkable air and moisture stability, excellent solubility in common organic solvents, and extended solution lifetime compared to earlier catalyst generations. These properties make it particularly suitable for industrial applications where reproducibility, minimal metal contamination, and predictable performance are critical. Additionally, the precise 1:1 ligand:palladium ratio in the precatalyst eliminates the guesswork associated with in-situ catalyst formation, ensuring consistent results across different laboratories and scales. The activation mechanism involves base-induced cleavage of the palladacycle, releasing the active LPd(0) species, N-methylcarbazole, and the corresponding palladium salt, with the N-methyl group in G3/G4 precatalysts specifically designed to minimize potential genotoxicity concerns associated with earlier generations [1].
Table 1: Performance of XPhos Pd G3 with Various Substrate Combinations
| Electrophile | Nucleophile | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Heteroaryl chlorides | Unstable boronic acids | 0.1-1 | 30 min, 40°C | 80-99 | [1] |
| 6-Chloro-3-methyluracil | Heteroaryl trifluoroborates | 1-5 | MW, H₂O, 100°C | 72-90 | [2] |
| Electron-rich aryl chlorides | Aryl boronic acids | 1 | 3h, 80°C | 85-95 | [1] |
| Ortho-substituted aryl bromides | Alkyl/benzyl boronic esters | 5 | 16h, 70°C | 80-97 | [3] |
| Sterically hindered partners | Neopentyl heteroarylboronic esters | 1-2 | 3h, 80°C, anhydrous | 75-95 | [4] |
Table 2: Comparative Catalyst Performance in Challenging Couplings
| Catalyst System | Substrate Challenge | Loading (mol%) | Reaction Time | Yield (%) | Notes | Reference |
|---|---|---|---|---|---|---|
| XPhos Pd G3 | Heteroaryl-heteroaryl | 1-2 | 1-3h | 75-95 | Superior to other systems | [4] |
| CataCXium A Pd G3 | Ortho-bromoanilines | 10 | 16h | 80-95 | Outperformed XPhos Pd G3 for this specific substrate | [3] |
| Pd(dppf)Cl₂ | One-pot borylation/coupling | 0.25-0.5 | 16h | >90 | Different optimal catalyst for tandem process | [5] |
| trans-Dichlorobis(XPhos)Pd(II) | Aryl tosylates | 1-5 | 30min MW | 70-99 | Alternative XPhos precatalyst | [6] |
The data demonstrates that XPhos Pd G3 achieves excellent yields with low catalyst loadings across diverse substrate types, particularly excelling with challenging heteroaryl couplings and electronically deactivated systems. However, the comparative table reveals that substrate-specific optimization remains essential, as alternative catalysts may outperform XPhos Pd G3 for specialized applications such as ortho-bromoaniline coupling or one-pot processes.
Materials:
Procedure:
In an argon-filled glovebox or under inert atmosphere, charge a microwave vial or Schlenk flask with XPhos Pd G3 (0.5-2 mol%) and the aryl/heteroaryl halide (1.0 equiv.).
Add the boronic acid or ester (1.2-1.5 equiv.) and base (2.0 equiv.). For acid-sensitive substrates, Cs₂CO₃ is recommended; for water-compatible systems, K₃PO₄ provides excellent results.
Transfer the vessel out of the glovebox and add anhydrous solvent (0.1-0.3 M concentration relative to halide) via syringe. For biphasic conditions, add degassed water (1:1 v/v with organic solvent).
Heat the reaction mixture with vigorous stirring at 70-100°C. Monitor reaction progress by TLC, HPLC, or LC-MS. Typical reaction times range from 30 minutes to 16 hours, depending on substrate reactivity.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
Concentrate under reduced pressure and purify the crude product by flash chromatography or recrystallization.
Scale-Up Considerations: For kilogram-scale production, implement controlled addition of boronic acid to minimize homocoupling and consider slow catalyst addition to maintain low loading while ensuring complete conversion [5].
Materials:
Procedure:
In an argon-filled glovebox, combine XPhos Pd G3 (2 mol%), heteroaryl halide (1.0 equiv.), and neopentyl heteroarylboronic ester (1.2 equiv.) in a sealed reaction vessel.
Add TMSOK (2.0 equiv.) and trimethyl borate (1.0-2.0 equiv.) as a Lewis acid additive to mitigate catalyst deactivation.
Add anhydrous 1,4-dioxane (0.1 M) and seal the vessel tightly to exclude moisture.
Heat at 80°C for 1-3 hours with vigorous stirring. The anhydrous conditions are critical to prevent protodeboronation of sensitive heteroaryl boron species.
Cool, dilute with ethyl acetate, quench with saturated NH₄Cl solution, and extract three times with ethyl acetate.
Dry the combined organic layers, concentrate, and purify by flash chromatography.
Key Advantages: This method achieves excellent yields (75-95%) with refractory heteroaryl partners that typically exhibit poor reactivity under conventional aqueous conditions, addressing challenges of catalyst poisoning and substrate instability [4].
The activation mechanism (Section 4.1) illustrates the precision engineering of XPhos Pd G3, which undergoes controlled activation to generate the highly active LPd(0) species while avoiding the formation of inactive Pd clusters. The experimental workflow (Section 4.2) provides a systematic approach for developing and optimizing coupling reactions, emphasizing critical decision points throughout the process.
Oxygen Exclusion: Despite the catalyst's air stability, rigorous exclusion of oxygen during reactions prevents oxidation of the active Pd(0) species and boronic acid partners, especially at low catalyst loadings.
Solvent Selection: Anhydrous ethereal solvents (2-MeTHF, 1,4-dioxane) typically provide optimal results. 2-MeTHF has demonstrated remarkable performance improvements in specific cases, increasing yields from 56% to 95% compared to toluene or EtOAc [3].
Base Optimization: The choice of base significantly impacts reaction efficiency. Weak inorganic bases (K₂CO₃) are preferred for acid-sensitive substrates, while stronger bases (Cs₂CO₃, K₃PO₄) enhance rates for challenging couplings. In biphasic systems, base concentration affects halide inhibition - higher aqueous phase proportions can reduce halide concentration in the organic phase, improving reactivity [7].
Additive Effects: Lewis acidic additives (trimethyl borate, 0.6-2.4 equiv.) can dramatically enhance reactivity in challenging heteroaryl couplings through multiple mechanisms: solubilizing boronate complexes, preventing catalyst poisoning by heteroatomic units, and buffering inhibitory effects of excess base [4].
Incomplete Conversion: Increase catalyst loading (0.5→2 mol%), extend reaction time, or elevate temperature. For stubborn cases, employ microwave irradiation (30 min, 100°C) as an alternative to conventional heating [6] [2].
Protodeboronation Side Reactions: Switch to more stable boron species (neopentyl glycol esters, trifluoroborates) or implement strictly anhydrous conditions with TMSOK base to prevent hydrolysis [4].
Halide Inhibition: In biphasic systems, reduce halide concentration by increasing aqueous phase proportion or switch to toluene as organic phase to minimize halide solubility [7].
Catalyst Deactivation: For substrates with coordinating heteroatoms, employ Lewis acid additives (trimethyl borate) to block coordination sites or increase catalyst loading to overcome reversible inhibition [4].
XPhos Pd G3 demonstrates excellent stability with proper handling:
For scale-up to kilogram production, several factors require special attention:
XPhos Pd G3 has established itself as a versatile and reliable precatalyst for Suzuki-Miyaura cross-couplings, particularly valuable under demanding conditions requiring low catalyst loadings. Its predictable activation, broad substrate tolerance, and exceptional stability make it ideally suited for both discovery chemistry and process scale applications. The protocols and guidelines presented herein provide researchers with a comprehensive framework for implementing this powerful tool in synthetic campaigns, with emphasis on practical considerations for challenging substrates and industrial implementation. As cross-coupling methodology continues to evolve, XPhos Pd G3 remains a benchmark catalyst system that combines mechanistic sophistication with practical utility in pharmaceutical synthesis.
The third-generation Buchwald precatalyst XPhos Pd G3 represents a significant advancement in palladium-catalyzed cross-coupling chemistry, particularly for challenging transformations involving unstable boronic acids and demanding electrophilic partners. This precatalyst features a well-defined structure comprising the XPhos ligand (dicyclohexyl[2',4',6'-tris(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane) coordinated to a palladium center in a configuration that enables rapid activation and formation of the highly active catalytic species [1]. XPhos Pd G3 is scientifically recognized as (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate with CAS registry number 1445085-55-1 [2] [3] [4].
The key advantages of XPhos Pd G3 include exceptional air and moisture stability, excellent solubility in common organic solvents, and the ability to operate at low catalyst loadings with shortened reaction times [5] [2]. Unlike earlier generations of precatalysts, XPhos Pd G3 undergoes quantitative activation under mild conditions to generate the active LPd(0) species without requiring strong reducing agents [5]. This characteristic is particularly valuable when working with base-sensitive boronic acids that undergo rapid protodeboronation under conventional coupling conditions [6]. The precatalyst's structural design incorporates a non-coordinating methanesulfonate anion, which enhances its versatility and compatibility with exceptionally bulky phosphine ligands [5] [4].
XPhos Pd G3 has demonstrated exceptional performance across various challenging coupling scenarios with unstable boronic acids:
Heterocyclic halides cyanation: The precatalyst enables efficient cyanation of heterocyclic halides, a transformation particularly valuable in pharmaceutical synthesis [2] [3].
Polyfluoroaryl couplings: XPhos Pd G3 effectively couples heteroaryl chlorides with polyfluoroaryl zinc reagents, allowing incorporation of fluorinated aromatic systems that impart desirable metabolic stability and electronic properties to target molecules [2] [3].
Sterically hindered systems: Successful implementation has been demonstrated in couplings involving 2,6-difluorophenylboronic acid with (hetero)aryl chlorides, including substrates with significant steric encumbrance that typically challenge conventional catalysts [2] [3] [4].
Base-sensitive substrates: The precatalyst has proven effective with boronic acids prone to rapid protodeboronation, including fluorinated and heteroaromatic variants that decompose under standard Suzuki-Miyaura conditions [5] [6].
Table 1: Performance of XPhos Pd G3 with Various Boronic Acid Types
| Boronic Acid Type | Electrophile Partner | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Fluorinated arylboronic acids | Aryl chlorides/bromides | Mild conditions (rt-40°C), short times (30 min) [5] | 70-99% [7] | Suppresses protodeboronation [6] |
| Thienylboronic acids | Aryl chlorides | XPhos ligand, optimized base [8] | High yields reported [8] | Compatible with heterocycles [8] |
| Sterically hindered boronic acids | Electron-rich aryl chlorides | 40°C, 30 min [5] | 80-95% [5] [7] | Handles ortho-substitution [7] |
| Unprotected ortho-bromoanilines | Various boronic esters | 70-80°C, 2-MeTHF/H₂O [9] | 0% (not recommended) [9] | Not effective for this specific substrate - use CataCXium A instead [9] |
Materials and Equipment:
Step-by-Step Procedure:
In an oven-dried reaction vessel equipped with a magnetic stir bar, charge the aryl/vinyl halide or sulfonate substrate (1.0 equiv).
Under an inert atmosphere, add the chosen dry solvent (0.1-0.3 M concentration relative to electrophile) [9].
Add the unstable boronic acid (1.2-1.5 equiv) followed by the base (2.0-3.0 equiv) [9].
Finally, add XPhos Pd G3 precatalyst (1-5 mol%) to the reaction mixture [5] [7].
Seal the reaction vessel and purge with inert gas (N₂ or Ar) for 5 minutes [9].
Heat the reaction mixture with stirring to the appropriate temperature (room temperature to 80°C depending on substrate reactivity) for the specified time (30 minutes to 18 hours) [5] [7].
Monitor reaction completion by TLC, HPLC, or GC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
Extract with ethyl acetate (3 × 15 mL), combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash chromatography or recrystallization.
Stoichiometry: Maintain boronic acid excess (1.2-1.5 equiv) to compensate for potential protodeboronation [9].
Solvent selection: 2-MeTHF has demonstrated superior performance for challenging couplings compared to dioxane or toluene [9].
Temperature control: For highly unstable boronic acids, begin at room temperature and gradually increase to 40°C to minimize decomposition [5].
Catalyst loading: For exceptionally challenging substrates, increase catalyst loading to 3-5 mol% to ensure rapid coupling before boronic acid degradation [7].
Table 2: Detailed Reaction Conditions and Outcomes with XPhos Pd G3
| Entry | Boronic Acid | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 [7] | Phenylboronic acid | Tolyl tosylate | K₃PO₄ | Toluene/H₂O | 110 (μW) | 0.5 | 79 |
| 2 [7] | Phenylboronic acid | Tolyl chloride | K₃PO₄ | Toluene/H₂O | 110 (μW) | 0.5 | 93 |
| 3 [7] | 4-Methoxyphenylboronic acid | Tolyl tosylate | K₃PO₄ | Toluene/H₂O | 110 (μW) | 0.5 | 85 |
| 4 [7] | 4-CF₃-phenylboronic acid | Tolyl tosylate | K₃PO₄ | Toluene/H₂O | 110 (μW) | 0.5 | 75 |
| 5 [7] | 2-Methylphenylboronic acid | Tolyl tosylate | K₃PO₄ | Toluene/H₂O | 110 (μW) | 0.5 | 82 |
| 6 [9] | Benzyl boronic ester | ortho-Bromoaniline | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 12 | 0 (ineffective) |
| 7 [6] | C₆F₅Bpin | 4-Bromofluorobenzene | Et₃N + H₂O | Toluene | rt | 1 | 91 |
Table 3: Performance Comparison Across Different Precatalyst Systems
| Precatalyst | Activation Temperature | Stability | Byproduct Concerns | Best Applications |
|---|---|---|---|---|
| XPhos Pd G3 | Ambient to 40°C [5] | High (air, moisture, thermal) [2] | Low | Unstable boronic acids, heteroaryl chlorides [5] [2] |
| XPhos Pd G2 | Ambient [5] | Moderate | Low | Standard Suzuki couplings [5] |
| XPhos Pd G4 | Ambient [5] | High [5] | Very low (N-methyl carbazole) [5] | Pharmaceutical applications requiring minimal byproducts [5] |
| PdCl₂(XPhos)₂ | 110°C (microwave) [7] | Moderate | Moderate | Vinyl sulfonates, pyrrolyl tosylates [7] |
| CataCXium A Pd G3 | 70-80°C [9] | High | Moderate | Unprotected ortho-bromoanilines [9] |
XPhos Pd G3 demonstrates exceptional stability under ambient conditions, facilitating routine laboratory use:
Low conversion: Increase catalyst loading to 3-5 mol% or elevate temperature to 40-60°C while monitoring boronic acid decomposition [7].
Boronic acid decomposition: Switch to boronic ester equivalents and add controlled water (1-2 equiv) to facilitate in situ hydrolysis to the active boronic acid [6].
Incomplete initiation: For highly challenging substrates, preactivate the catalyst at slightly elevated temperature (40°C) for 15 minutes before adding boronic acid [5].
Formation of protodeboronation byproducts: Reduce reaction temperature to ambient and employ boronic esters rather than acids [6].
No reaction with ortho-bromoanilines: Switch to CataCXium A Pd G3, as XPhos Pd G3 demonstrates negligible activity with unprotected ortho-bromoanilines [9].
The activation mechanism and catalytic cycle of XPhos Pd G3 in Suzuki-Miyaura coupling involves precisely defined steps that contribute to its exceptional performance with challenging substrates. The following diagram illustrates this process:
Diagram 1: XPhos Pd G3 Catalytic Cycle in Suzuki-Miyaura Coupling
The catalytic cycle begins with rapid activation of XPhos Pd G3 under mildly basic conditions, generating the highly active XPhos-ligated Pd(0) species [5]. This activation proceeds quantitatively without requiring strong reducing agents, making it particularly suitable for base-sensitive substrates [5]. The active Pd(0) species then undergoes oxidative addition with the aryl/vinyl halide or sulfonate electrophile, forming the Ar-Pd-X complex [7].
Transmetalation with the boron nucleophile occurs through a base-assisted process, where the hydroxide ion attacks the boron atom, facilitating transfer of the organic group from boron to palladium [6]. The resulting biaryl-Pd complex undergoes reductive elimination to yield the desired coupled product while regenerating the active Pd(0) catalyst [5] [7]. The exceptional performance of XPhos Pd G3 with unstable boronic acids stems from the rapid kinetics of this catalytic cycle, which enables productive coupling to outcompete deleterious protodeboronation pathways [6].
XPhos Pd G3 represents a versatile and robust precatalyst for challenging Suzuki-Miyaura couplings involving unstable boronic acids. Its excellent functional group tolerance, compatibility with diverse reaction conditions, and exceptional stability make it particularly valuable for pharmaceutical synthesis and materials science applications. The protocols outlined herein provide researchers with practical guidance for implementing this advanced catalytic technology in their synthetic workflows.
XPhos Pd G3 represents a third-generation Buchwald precatalyst that has revolutionized palladium-catalyzed cross-coupling methodologies in modern organic synthesis, particularly in pharmaceutical research and development. This advanced catalytic system features a palladacyclic structure incorporating the XPhos ligand (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) with a 2-aminobiphenyl-derived group and a mesylate counterion. The strategic molecular design confers exceptional stability to air, moisture, and heat while maintaining high catalytic activity across diverse transformation conditions. Unlike earlier catalyst generations, XPhos Pd G3 enables precise control over ligand-to-palladium ratios and facilitates rapid generation of active catalytic species under mild reaction conditions, making it particularly valuable for constructing complex molecular architectures in drug discovery campaigns [1] [2].
The key advantages of XPhos Pd G3 over traditional palladium catalysts include its remarkable functional group tolerance, ability to operate at low catalytic loadings (often as low as 0.1-2.0 mol%), and compatibility with a broad spectrum of reaction partners. These properties have established XPhos Pd G3 as a versatile catalyst for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, Buchwald-Hartwig amination, and specialized tandem processes that combine cyclization with subsequent coupling steps. The catalyst's stability profile allows for handling under ambient conditions without stringent exclusion of air or moisture, significantly streamlining experimental workflows in both discovery and process chemistry settings [1] [2].
Table 1: Fundamental Characteristics of XPhos Pd G3
| Property | Specification | Significance |
|---|---|---|
| Catalyst Generation | 3rd Generation (G3) Buchwald Precatalyst | Enhanced stability and activity |
| Molecular Formula | C₄₆H₆₂NO₃PPdS | High molecular weight organopalladium complex |
| Molecular Weight | 846.45 g/mol | Precise stoichiometric calculations |
| Physical Form | Solid, 1:1 MTBE adduct | Handling convenience |
| Purity | ≥98% (typically 98%) | Reproducible performance |
| Decomposition Temperature | 146-151 °C | Thermal stability during reactions |
| Storage Conditions | 4°C, protect from light, under nitrogen | Long-term stability preservation |
Tandem catalysis employing XPhos Pd G3 represents a sophisticated strategy that combines multiple transformations in a single reaction vessel, enhancing synthetic efficiency and reducing purification steps. These processes typically initiate with the activation of the precatalyst under basic conditions, where the palladacycle undergoes reductive elimination to generate active XPhos-ligated Pd(0) species. This active catalyst then engages in conventional cross-coupling cycles while simultaneously promoting additional transformations such as cyclizations, leading to complex molecular architectures from relatively simple starting materials. The robust nature of XPhos Pd G3 allows it to maintain catalytic activity throughout these multi-step sequences, surviving potential catalyst poisons and side reactions that would deactivate less stable systems [3] [4].
The unique capability of XPhos Pd G3 in tandem reactions stems from the balanced electron richness and steric bulk of the XPhos ligand, which creates a protective environment around the palladium center while allowing substrate access for catalytic turnover. This ligand framework enables the palladium center to act as a carbophilic Lewis acid, activating π-systems like alkynes toward nucleophilic attack while maintaining its cross-coupling functionality. This dual activation mode is particularly valuable in tandem cyclization/coupling sequences, where the same palladium center mediates both the cyclization event through π-activation and subsequent cross-coupling through more traditional Pd(0)/Pd(II) redox cycling [3] [4].
Recent advances have demonstrated the exceptional versatility and efficiency of XPhos Pd G3 in mediating challenging tandem cyclization/coupling processes. One notable application involves the 5-endo-dig carbocyclization of terminal α-homopropargyl-β-ketoesters followed by coupling with aryl bromides to form highly functionalized cyclopentenes. This transformation exhibits complete selectivity switching based on reaction conditions, particularly the choice of base and additives. When employing LiOH as a base, the reaction preferentially proceeds through the 5-endo-dig pathway to form cyclopentenes, whereas other bases favor 6-exo-dig oxocyclization to dihydropyrans. This selectivity is attributed to the small ionic radius of lithium, which enables tight chelation of the enolate system, altering the nucleophilic attack trajectory on the alkyne-Pd complex [3].
Another significant implementation involves tandem 5-exo-dig carbocyclization of non-terminal acetylenic active methylene compounds with subsequent coupling using aryl and heteroaryl bromides. This method addresses the longstanding challenge of low reactivity in internal alkyne systems due to increased steric constraints. Through systematic optimization, researchers have achieved excellent regio- and stereoselectivity in forming vinylidenecyclopentanes with broad functional group tolerance. The reaction proceeds through a mechanism involving anti-carbopalladation of the alkyne, where the C-nucleophilic fragment attacks the alkyne motif activated through coordination to the Pd(II) center. This pathway contrasts with alternative mechanisms that would lead to syn-addition products, highlighting the unique selectivity imparted by the XPhos Pd G3 system [4].
Diagram 1: Tandem Cyclization/Coupling Catalytic Cycle with XPhos Pd G3
Proper handling of XPhos Pd G3 is essential for achieving reproducible results in tandem catalytic applications. Although the precatalyst demonstrates reasonable stability to air and moisture, all reactions should be conducted under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or glovebox methods when possible. The catalyst should be stored at 4°C, protected from light, and under nitrogen atmosphere to maintain optimal activity. When weighing the solid precatalyst, minimize exposure to air to prevent potential decomposition over extended periods. For accurate catalyst dispensing, prepare a stock solution in dry, degassed solvent when working with sub-milligram quantities, as this approach improves measurement precision, especially for low catalyst loadings [1] [2].
Reaction components including substrates, bases, and solvents should be of high purity and appropriately dried and degassed before use. Molecular sieves (4 Å) are frequently employed in tandem cyclization reactions to maintain anhydrous conditions, which is particularly important for achieving high selectivity in challenging transformations. When setting up reactions requiring temperature control, pre-equilibrate heating blocks or oil baths to the target temperature before introducing the reaction vessel to ensure accurate thermal profiles. These meticulous preparation practices contribute significantly to experimental reproducibility, especially for complex tandem processes where multiple catalytic cycles operate concurrently [3] [4].
This protocol describes the lithium-controlled selective synthesis of substituted cyclopentenes through Pd-catalyzed 5-endo-dig carbocyclization of terminal α-homopropargyl-β-ketoesters followed by coupling with aryl bromides. The key innovation in this method is the use of lithium bases to switch the selectivity from the typically favored 6-exo-dig pathway to the 5-endo-dig cyclization, enabling access to distinct carbocyclic scaffolds from the same starting materials [3].
Step-by-Step Procedure:
Table 2: Optimization of 5-endo-dig Cyclization/Coupling Conditions
| Variable | Standard Conditions | Modified Conditions | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 2 mol% XPhos Pd G3 | 1 mol% or 5 mol% | Reduced to 58% with 1 mol% |
| Base | LiOH (1.5 equiv) | K₂CO₃, Cs₂CO₃, NaOH | Exclusive 6-exo-dig with other bases |
| Additive | 10 mol% FeCl₃ | None or other Lewis acids | 58% without FeCl₃ |
| Solvent System | DMF/DCE (1:1) | DMF only or DCE only | 57% in DMF, 50% in DCE |
| Temperature | 50°C | Room temperature or 80°C | 45% at RT, 37% at 80°C |
| Molecular Sieves | 4 Å (20 mg) | None | Reduced to 52% without sieves |
This procedure addresses the significant challenge of engaging internal alkynes in tandem cyclization/coupling processes, which typically exhibit lower reactivity due to increased steric hindrance at the alkyne terminus. The method employs DPPPY Pd G3 as the optimal catalyst, identified through systematic screening, for the 5-exo-dig carbocyclization of non-terminal acetylenic active methylene compounds followed by coupling with (hetero)aryl bromides [4].
Step-by-Step Procedure:
Scope and Limitations:
The performance consistency of XPhos Pd G3 in tandem catalytic applications depends critically on the quality of the precatalyst material. Research has demonstrated that commercial samples may contain variable impurities, including unreacted starting materials such as [Pd(ABP)(OMs)]₂, phosphine oxides, solvent residues, and decomposition products like Pd(ABP)(HABP)(OMs). These impurities can significantly impact catalytic performance, leading to inconsistent results between different catalyst batches. Traditional quality control methods like elemental analysis, IR spectroscopy, or chromatography often lack the sensitivity to detect these impurities at levels that substantially affect catalytic efficiency (even 1-5% impurities can dramatically alter reaction outcomes) [5] [6].
¹H-NMR spectroscopy has emerged as a rapid, reliable method for routine quality control of XPhos Pd G3 precatalysts. The technique enables identification and quantification of common impurities through characteristic signals in the aromatic and aliphatic regions. For instance, the presence of Pd(ABP)(HABP)(OMs) can be detected through specific aminobiphenyl proton signals, while phosphine oxides display distinctive phosphorus-coupled resonances. The integration of these impurity signals relative to those of the main precatalyst provides a quantitative assessment of sample purity. This approach facilitates informed decisions about whether a catalyst batch requires purification prior to use or can be employed directly in sensitive tandem reactions where consistent performance is paramount [5] [6].
Proper storage conditions are essential for maintaining the catalytic activity of XPhos Pd G3 over time. The precatalyst should be stored in its original container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light. Under these conditions, the catalyst typically maintains optimal performance for at least 12 months. Frequent temperature cycling should be avoided, as condensation during warming periods can introduce moisture that gradually degrades catalyst performance. For best results, allow the catalyst container to equilibrate to room temperature before opening while maintaining the inert atmosphere [1] [7].
When preparing stock solutions for catalytic applications, use dry, degassed solvents such as tetrahydrofuran, toluene, or 1,4-dioxane. These solutions can be stored under inert atmosphere at room temperature for several days or at 2-8°C for several weeks without significant decomposition. However, for critical applications requiring maximum catalyst activity, fresh solutions should be prepared daily. The catalyst solutions should appear pale yellow to amber; the development of dark brown or black coloration often indicates decomposition with formation of palladium black, and such solutions should be discarded [1] [2].
Incomplete conversion or stalled reactions represent frequent challenges in tandem catalytic processes employing XPhos Pd G3. When encountering these issues, first verify the integrity of the precatalyst through visual inspection (color and consistency) and consider performing a small-scale test reaction with a standard transformation to confirm activity. If catalyst quality is confirmed, evaluate the reaction atmosphere integrity by conducting a control experiment with stricter exclusion of air and moisture. For substrates susceptible to oxidation, include an oxygen scavenger such as 1,4-benzoquinone (1-5 mol%) to mitigate potential catalyst deactivation pathways [3] [4].
Alternative phosphine ligands should be investigated when facing persistent challenges with specific substrate combinations. While XPhos provides an excellent balance of steric bulk and electron-donating properties for many applications, more specialized ligands may overcome particular limitations. For tandem cyclization/coupling of internal alkynes, DPPPY (diphenyl-2-pyridylphosphine) has demonstrated superior performance compared to XPhos in many cases. Similarly, for coupling with exceptionally sterically hindered substrates, BrettPhos or t-BuBrettPhos-based G3 precatalysts may provide enhanced reactivity. Systematic ligand screening using high-throughput experimentation approaches can efficiently identify optimal catalysts for challenging transformations [4] [2].
Effective reaction monitoring is crucial for optimizing tandem catalytic processes, as these multi-step transformations may generate intermediates that influence the overall reaction trajectory. Employ a combination of analytical techniques including TLC, GC-MS, and LC-MS to track both starting material consumption and intermediate formation. For cyclization/coupling reactions, monitor the disappearance of both the aryl halide coupling partner and the cyclization precursor, as the rate-determining step may vary with substrate structure. When unusual reaction profiles are observed, consider the potential for catalyst inhibition by reaction byproducts or substrates, which may necessitate adjusted addition sequences or catalyst loadings [3] [4].
Characterization of regio- and stereochemistry in tandem cyclization products requires particular attention, as these transformations often generate complex molecular architectures with multiple stereocenters. Employ comprehensive NMR analysis (¹H, ¹³C, COSY, NOESY) to establish product structures and determine isomeric purity. Single-crystal X-ray diffraction provides definitive structural assignment for novel scaffolds and should be pursued when possible. The high selectivity frequently observed in XPhos Pd G3-mediated tandem processes is a key advantage, typically affording single isomers that simplify purification and characterization [4].
XPhos Pd G3 has established itself as a versatile and robust catalyst for sophisticated tandem cyclization/coupling transformations, enabling efficient access to complex carbocyclic and heterocyclic frameworks relevant to pharmaceutical research. The protocols detailed in this application note provide researchers with validated methodologies for implementing these advanced synthetic strategies, with particular emphasis on the critical parameters that govern reaction selectivity and efficiency. The continued evolution of palladium-catalyzed tandem processes will undoubtedly further expand the synthetic toolbox available for constructing complex molecular architectures in drug discovery and development.
| Question | Answer |
|---|---|
| Why is quality control (QC) for XPhos Pd G3 important? | Different samples can have varying catalytic activity due to impurities or decomposition, which can lead to failed or irreproducible reactions [1]. |
| What are common impurities in XPhos Pd G3? | Identified impurities include Pd(ABP)(HABP)(OMs) (where HABP is neutral 2-aminobiphenyl) and PdCl₂(XPhos)₂ [2] [1] [3]. |
| Why is NMR the preferred method for QC? | NMR is a simple and reliable method that can identify and quantify specific impurities, unlike elemental analysis or IR spectroscopy, which lack the necessary sensitivity [1]. |
| What solvent should I use for NMR analysis? | The choice matters. Chloroform (CDCl₃) is recommended for clear isomer identification. The precatalyst can exist in different isomeric forms depending on the solvent [2] [4]. |
| What is the simple QC check I can perform? | A quick ¹H-NMR method can be used to assess impurity content for routine quality control [2] [1] [3]. |
Potential Cause: Active catalyst content is lower than expected due to impurities or decomposition in the XPhos Pd G3 precatalyst [1].
Solution: Perform NMR Quality Control Follow this protocol to verify the purity of your precatalyst batch [1]:
Recommendation:
Potential Cause: The sample may contain identified common impurities or the precatalyst may be undergoing solvent-dependent isomerization [2] [1].
Solution: Identify Common Impurities and Isomers Refer to the data below to interpret your NMR spectrum.
Table 1: Identified Impurities in XPhos Pd G3 Batches
| Impurity Name | Molecular Formula | Key Characteristics | Impact |
|---|---|---|---|
| Pd(ABP)(HABP)(OMs) | Varies | Structure identified by single-crystal X-ray diffraction. HABP is a neutral 2-aminobiphenyl ligand [1]. | Acts as an inert "ballast" or may induce side reactions, reducing effective catalyst loading [1]. |
| PdCl₂(XPhos)₂ | Varies | Structure identified by single-crystal X-ray diffraction [1]. | Not the active catalytic species; its presence means less of your sample is the desired G3 precatalyst [1]. |
Table 2: NMR Solvent Guidance
| Solvent | Effect on XPhos Pd G3 | Recommendation |
|---|---|---|
| CDCl₃ (Chloroform) | Leads to a mixture of two isomers that can be clearly distinguished [2]. | Recommended for QC. Allows for clear observation of isomeric forms. |
| Other Solvents | Isomer ratio changes with solvent; a single form may be observed in other solvents [2]. | Be aware that the spectrum will look different. Use CDCl₃ for consistent, comparable results. |
The following diagram outlines the key steps for performing effective quality control on your XPhos Pd G3 precatalyst.
Key Analytical Points:
The table below summarizes the identity, origin, and detection methods for common impurities found in XPhos Pd G3 samples [1] [2].
| Impurity | Identity & Origin | Impact on Catalysis | Primary Detection Method |
|---|---|---|---|
| Pd(ABP)(HABP)(OMs) | Formed from reaction of palladacycle 1 with excess 2-aminobiphenyl (HABP) [1] [2]. | Acts as inert "ballast"; can reduce catalytic activity and introduce unknown variables [1] [2]. | ¹H NMR and X-ray diffraction [1] [2]. |
| PdCl₂(XPhos)₂ | A simple Pd(II) complex that can form under certain conditions [1]. | Performance differs from XPhos Pd G3; can lead to unreproducible results if unaccounted for [3]. | ³¹P NMR and X-ray diffraction [1]. |
| Phosphine Oxide | Resulting from oxidation of the XPhos ligand [1]. | Inert ballast or potential inducer of unwanted side reactions [1]. | ³¹P NMR [1]. |
| Solvent Residues | e.g., Dichloromethane (CH₂Cl₂) from synthesis [1]. | May introduce unwanted reactive impurities in certain processes [1]. | ¹H NMR [1]. |
> Note on isomerization: XPhos Pd G3 exhibits solvent-dependent isomerization, which is a normal property and not an impurity. The ratio between the kinetic (low-polarity solvents) and thermodynamic (coordinating solvents) isomers changes with solvent but does not indicate a quality issue [1] [4].
Standard purification methods like recrystallization are often ineffective for these air- and heat-sensitive complexes, making quality control (QC) of the bulk material essential [1]. NMR spectroscopy is the most suitable method for routine QC [1].
The workflow below illustrates the quality control process for XPhos Pd G3 using NMR spectroscopy.
Q: Why might debromination occur as a side reaction in my XPhos Pd G3 catalyzed coupling? Debromination, the undesired removal of a bromine atom without coupling, often competes when the catalytic cycle is slow or the catalyst is not optimally matched to the substrate. While XPhos Pd G3 is a highly active third-generation precatalyst designed for rapid activation, debromination can still occur, particularly with challenging substrates like internal alkynes or when the catalyst is under-performing [1]. This can happen if the active Pd(0) species reacts with the aryl halide in an oxidative addition that is not followed by the subsequent steps of the catalytic cycle, leading to hydrogen abstraction and loss of HBr.
Q: What strategies can I use to prevent debromination? A multi-pronged approach is often necessary to suppress this side reaction.
1. Optimize Catalyst and Ligand Selection The inherent structure of the precatalyst and its associated ligand is critical. Third-generation precatalysts like XPhos Pd G3 are engineered for fast activation and high stability, which helps to outcompete side reactions by ensuring a high concentration of the active LPd(0) species [2]. However, for specific challenging cases, switching to a different ligand/Pd complex might be necessary. A study on tandem cyclization/coupling with internal alkynes found that XPhos Pd G3 provided only moderate yields (31-41%), while a catalyst with a DPPPY ligand was significantly more effective (89% yield) [1]. This highlights the importance of ligand screening.
2. Evaluate Reaction Conditions and Parameters Fine-tuning the reaction environment can steer the reaction toward the desired coupling pathway.
3. Ensure Catalyst Quality and Handling The performance of your precatalyst can be compromised by impurities or decomposition. G3 precatalysts can contain impurities such as Pd(ABP)(HABP)(OMs) or solvent residues, which can reduce catalytic efficiency and potentially increase side reactions [3]. It is recommended to:
If debromination persists with XPhos Pd G3, consider testing alternative catalysts. The table below summarizes options mentioned in the literature for difficult couplings.
| Catalyst / Ligand System | Reported Performance in Challenging Reactions | Key Findings & Advantages |
|---|---|---|
| DPPPY Pd G3 [1] | Tandem cyclization/coupling of internal alkynes with aryl bromides. | Achieved 89% yield where XPhos Pd G3 gave 41%. A highly effective alternative for problematic substrates. |
| XPhos Pd G4 [2] | Suzuki-Miyaura coupling of unstable boronic acids. | Provides high yield and generates less intrusive N-methylcarbazole as a byproduct instead of carbazole, which can complicate purification. |
| RuPhos Pd G3 [1] | Tandem cyclization/coupling of internal alkynes. | Showed 0% yield in the model reaction, indicating that not all G3 catalysts are suitable for highly sterically hindered cases. |
This workflow provides a systematic method to identify the best conditions to suppress debromination.
Detailed Methodology:
The core issue is that Pd(ABP)(XPhos)(OMs) precatalysts can exist in different isomeric forms depending on the solvent, which may influence their catalytic activity [1]. NMR studies and X-ray crystallography have identified and characterized these solvent-dependent isomers [1] [2].
| Problem & Symptom | Possible Cause | Diagnostic Method | Solution & Preventive Action |
|---|
| Variable Catalytic Performance: Identical reactions give inconsistent yields. | - Solvent-induced isomerization.
Q1: Why does solvent choice matter for my cross-coupling reaction when using XPhos Pd G3? The solvent can shift the equilibrium between different isomers of the precatalyst. These isomers may activate at different rates or through different pathways, leading to the formation of the active Pd(0) species. This, in turn, can impact the reaction's initiation time and overall efficiency [1].
Q2: What is the most reliable way to check the quality of my XPhos Pd G3 precatalyst? 1H-NMR spectroscopy is recommended for quick, routine quality control. The method can detect and quantify common impurities. The integration of specific proton signals in the spectrum can be used in simple equations to calculate impurity percentages, providing a quantitative assessment of precatalyst quality [1].
Q3: I am working with internal alkynes and finding the catalytic activity of XPhos Pd G3 to be low. What are my options? Consider switching the ligand or precatalyst system. Research has shown that for challenging transformations like the tandem cyclization/coupling of non-terminal alkynes, a precatalyst with DPPPY (diphenyl-2-pyridylphosphine) significantly outperforms XPhos Pd G3 [3].
The diagram below outlines a simple protocol for using NMR spectroscopy to ensure your precatalyst is of good quality before use, helping to prevent failed experiments.
Q1: What are the key advantages of using XPhos Pd G3 precatalysts? XPhos Pd G3 precatalysts are valued for their high catalytic activity, stability in solution, and reasonable tolerance to air and moisture [1]. They allow for lower catalyst loadings and shorter reaction times compared to simpler catalyst systems like Pd(PPh₃)₄ [1] [2]. A key feature is their rapid activation under mild conditions to form the active Pd(0) species [2].
Q2: What is a common cause of inconsistent catalytic performance? Inconsistent activity between different batches of the precatalyst is often due to the presence of impurities. These can include unreacted starting materials (like [Pd(ABP)(OMs)]₂), other coordination compounds (e.g., Pd(ABP)(HABP)(OMs) or PdCl₂(XPhos)₂), or residual solvents from synthesis [1]. These impurities can act as an inert ballast or even induce unwanted side reactions [1].
Q3: How can I quickly check the quality of my XPhos Pd G3 precatalyst? A simple and reliable method for routine quality control (QC) is ¹H-NMR spectroscopy [1]. By assessing the specific signals in the NMR spectrum, you can identify and quantify impurity content without the need for more complex equipment [1].
Q4: What is the active catalytic species formed from XPhos Pd G3? During the reaction, the precatalyst undergoes reductive transformation, generating an active XPhos-ligated Pd(0) species, which enters the catalytic cycle [1] [3]. Studies on different precatalyst systems containing the XPhos ligand have confirmed that the same active species, [Pd⁰(XPhos)₂], is generated for cross-coupling reactions [3].
Use the following table to diagnose and resolve specific experimental problems.
| Symptom | Possible Cause | Recommended Solution |
|---|
| Low / Inconsistent Yields | • Poor precatalyst quality / impurities • Sub-optimal catalyst loading | • Implement ¹H-NMR QC to verify precatalyst purity [1]. • Screen catalyst loading (e.g., 1-5 mol%) [4]. | | Slow Reaction / Incomplete Conversion | • Inefficient precatalyst activation • Unsuitable base or solvent | • Ensure a strong enough base is used to trigger activation [3]. • Verify that reaction conditions (solvent, temperature) facilitate rapid generation of active Pd(0) species [2]. | | Formation of Unwanted By-products | • Isomerization or "off-cycle" processes • Inhibitory by-products from activation | • Be aware that cationic Pd intermediates can cause isomerization (e.g., "cage-walking") [5]. • For reactions sensitive to amine by-products, consider switching to XPhos Pd G4, which generates less intrusive N-methylcarbazole [2]. |
This protocol is adapted from established methods for precatalyst analysis [1].
This protocol outlines conditions effective for coupling unstable boronic acids and hindered substrates [2] [4].
Understanding the catalyst's journey from its inactive form to the active species can help in troubleshooting. The following diagram illustrates the activation and catalytic cycle of XPhos Pd G3.
Q1: How should I store XPhos Pd G3, and what is its shelf life?
Q2: My reaction using XPhos Pd G3 failed or gave low yield. What could be wrong?
Q3: How can I quickly check the quality of my XPhos Pd G3 sample?
Q4: Is XPhos Pd G3 stable in solution?
Q5: What is the typical purity of commercial XPhos Pd G3?
Here is a structured guide to help you diagnose and resolve common problems.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low reaction yield | Catalyst decomposition, impurity content >2%, solvent or base incompatibility | Check catalyst quality via ¹H-NMR [3] [4], use fresh solvent, ensure base is appropriate [6] |
| Inconsistent results between batches | Varying impurity profiles in different catalyst batches [3] [4] | Implement routine NMR-based QC for every new batch [5] [3] |
| Unexpected side products | Impurities in the precatalyst (e.g., Pd(ABP)(HABP)(OMs)) promoting side reactions [3] [4] | Re-run the reaction with a fresh, high-quality catalyst sample |
For critical applications, follow this workflow to ensure your precatalyst is of high quality. The chart below illustrates the straightforward NMR quality control process.
This protocol is adapted from recent scientific literature to help you assess the purity of your XPhos Pd G3 [5] [3] [4].
Here are answers to some specific questions you might have during your experiment.
Q1: My reaction with an aryl iodide is slow or stalls. Shouldn't iodides be the most reactive? Contrary to early Pd-coupling wisdom, aryl iodides can be challenging substrates with XPhos systems. The NaI produced during the reaction can have an inhibitory effect. A recommended solution is to use toluene as the solvent, as it does not solubilize NaI, preventing this inhibition [1].
Q2: Can I use the precatalyst directly, or do I need to activate it first? XPhos Pd G3 is a palladacycle precatalyst, not the active catalyst itself. It must be activated to generate the active L1Pd(0) species. This activation involves deprotonation of the amine complex, followed by reductive elimination of a molecule of indoline [2]. Ensure your reaction conditions include a base capable of facilitating this activation step.
Q3: Why is my reaction not tolerant of base-sensitive functional groups? You may be using a strong base like LHMDS, which is required for high activity at room temperature but is incompatible with sensitive groups. For such substrates, you can switch to a weaker base like K₃PO₄ and run the reaction at an elevated temperature (e.g., 110 °C). Note that for weak bases, the use of K₃PO₄•H₂O is often required to obtain consistent yields, as rigorously anhydrous conditions can lead to poor results [2].
Use the following table to diagnose specific issues in your catalytic system.
| Problem Area | Specific Issue | Possible Cause & Diagnostic Tips | Recommended Solution |
|---|
| Substrate & Reagent Quality | Boronic acid degradation or incorrect boron partner | Boronic acids can dehydrate to inert boroxines; sterically hindered partners react slowly. | - Check boronic acid quality; consider recrystallization.
Here are two detailed, validated protocols for forming C-N bonds using XPhos-based catalysts, which can serve as a reference for your own method development.
Protocol 1: Room-Temperature Coupling with a Strong Base [2]
This protocol is highly effective for coupling aryl/heteroaryl chlorides with dimethylamine.
Protocol 2: High-Temperature Coupling with a Weak Base [2]
Use this method when your substrate contains functional groups sensitive to strong bases.
The following diagram illustrates the catalytic cycle and key troubleshooting points for a Buchwald-Hartwig amination, helping you visualize where issues may arise.
What is the "cage-walking" off-cycle process? Cage-walking is an off-cycle isomerization process observed during the Pd-catalyzed cross-coupling of carboranes. It allows a palladium catalyst, such as the active species derived from XPhos Pd G3, to migrate ("walk") across the boron cage of a carborane substrate after the initial oxidative addition. This process can generate multiple regioisomeric products from a single halogenated starting material, which is valuable for producing isomers that are otherwise difficult to synthesize [1].
The mechanism is believed to involve a cationic Pd intermediate, [XPhosPd(carborane)]+, which has a vacant coordination site. This site enables the activation of adjacent B-H bonds, facilitating the migration of Pd across the cage before the final transmetallation or reductive elimination step occurs. The generation of this key intermediate is highly sensitive to reaction additives [1].
The table below summarizes how common reaction components affect the cage-walking isomerization of 9-Br-meta-carborane, based on experimental findings [1].
| Reaction Component / Additive | Effect on Cage-Walking Isomerization (Yield of B(2/4/5) isomers) | Recommended Use for Controlling Isomerization |
|---|---|---|
| XPhos Pd G3 Precatalyst | Enables the process; generates the active [XPhosPd] species. |
Essential for initiating cage-walking. |
| Base (e.g., K₃PO₄) | Little to no effect on the isomerization process itself. | Required for precatalyst activation, but does not control walking. |
| Calcium Hydroxide (Ca(OH)₂) | Increases isomer yield (from 20% to 26%). | Add to promote cage-walking. Anions intercalation promotes the key cationic Pd intermediate. |
| Lewis Bases (e.g., DMAP) | Reduces isomer yield (from 21% to 10%). | Avoid to prevent suppression. They likely coordinate the vacant site on Pd. |
| Tetrabutylammonium Bromide ((nBu₄N)Br) | Strongly reduces isomer yield (to 1%). | Avoid to prevent suppression. Excess halide anions may prevent formation of the cationic Pd species. |
| Iodinated Carborane Substrate | Isomerization not observed under standard conditions. | Use brominated carborane substrates instead of iodinated ones. |
This methodology is adapted from research on the tandem cage-walking/cross-coupling of meta-carboranes [1].
1. Reaction Setup
2. Key Considerations
[XPhosPd(0)] species via reductive elimination of a carbazole molecule [2].The following diagram illustrates the logical workflow for controlling the cage-walking process in your experiment.
The key to ensuring experimental success with XPhos Pd G3 is verifying its quality. The most practical method for this is proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy [1].
The table below summarizes the typical impurities you might encounter:
| Impurity Type | Description | Potential Impact on Catalysis |
|---|---|---|
| Pd(ABP)(HABP)(OMs) [1] | A byproduct from synthesis where neutral 2-aminobiphenyl (HABP) acts as a ligand [1]. | Acts as an inert "ballast," effectively reducing the amount of active precatalyst [1]. |
| Solvent Residues [1] | Residual solvents from synthesis or storage, such as dichloromethane (CH₂Cl₂) or methyl tert-butyl ether (MTBE) [1]. | May introduce unwanted reactive impurities that interfere with some chemical processes [1]. |
| Decomposition Products [1] | Products from partial decomposition due to improper storage conditions. | Leads to reduced catalytic activity and inconsistent results [1]. |
Here are answers to specific questions you might have when troubleshooting issues with XPhos Pd G3.
Q: How can I quickly check the purity of my XPhos Pd G3 sample? A: Use 1H-NMR spectroscopy for routine quality control. The research indicates that you can assess impurity content by analyzing the 1H-NMR spectrum. The method involves comparing the integrals (areas under the curve) of signals from the main precatalyst with those from identified impurities like Pd(ABP)(HABP)(OMs). This provides a reliable, routine check without the need for more complex equipment [1].
Q: What is the best way to store the precatalyst to prevent decomposition? A: Store the precatalyst properly to maintain its activity. Recommendations from suppliers and literature include:
Q: The precatalyst is sold as a "1:1 MTBE adduct." What does this mean? A: This means the crystalline solid contains one molecule of methyl tert-butyl ether (MTBE) for every molecule of the palladium complex. MTBE is a solvent used in the purification process. It is typically not harmful, but as with any solvent residue, you should be aware of its presence [4] [5].
For a clear and practical guide, you can follow this workflow to assess the quality of your XPhos Pd G3 precatalyst before use. This process is adapted from the methodologies cited in the research [1].
| Issue | Potential Impact on Experiments | Recommended Action |
|---|---|---|
| Dichloromethane (DCM) residue [1] | May act as an unwanted reactive impurity in certain sensitive synthetic processes [2] [3]. | Confirm solvent adduct type from Certificate of Analysis (CoA); source alternative product version without DCM adduct if required [1]. |
| Methyl tert-butyl ether (MTBE) residue [4] [5] | Generally less reactive; typically considered an inert "ballast" [2] [3]. | Usually no action needed; ensure proper storage to prevent solvent evaporation and catalyst concentration changes. |
| General solvent residues & other impurities | Reduce catalytic performance; cause inconsistent results between different batches [2] [3]. | Implement NMR quality control (QC) to identify and quantify impurities [2] [3]. |
Q1: Why is it important to control solvent residues in my precatalyst? Catalyst quality is critical for successful catalytic transformations. Solvent residues and other impurities can act as an inert "ballast" or, worse, induce unwanted side reactions in your synthesis. This can lead to significantly different and unpredictable catalytic activity between different samples of the precatalyst [2] [3].
Q2: How can I check the purity of my XPhos Pd G3 and identify solvent residues? Nuclear Magnetic Resonance (NMR) Spectroscopy is a highly effective method for routine quality control.
Q3: Can I remove solvent residues by purifying the precatalyst myself? It is generally not recommended. The Pd(ABP)(Phos)(OMs) family of complexes is sensitive to air and heating. Common purification methods like recrystallization often fail to improve purity and can generate new impurities. Similarly, attempts to remove solvent residues by drying in vacuo may lead to partial decomposition of the precatalyst [2] [3].
Q4: Where can I find information on what solvent is in my product? Always refer to the product documentation, such as the Certificate of Analysis (CoA) or the supplier's product description. Manufacturers explicitly state the form of the product, for example, "98%, 1:1 MTBE adduct" [4] [5] or "dichloromethane adduct" [1].
For a visual summary of the recommended steps to manage solvent residue issues, please refer to the following troubleshooting workflow:
Buchwald precatalysts are palladium complexes engineered for cross-coupling reactions. Their development across generations has focused on improving stability, activity, and ease of use [1].
The following table summarizes the key evolution and advantages of these generations, with G3 and G4 being the most advanced and widely used today.
| Generation | Key Feature | Primary Advantage(s) | Common Ligands |
|---|---|---|---|
| First (G1) | Requires base for deprotonation to form active Pd(0) [1] | High activity even at low temperatures (down to -40 °C) [1] | Not specified in sources |
| Second (G2) | Biphenyl ligand framework [1] | Effective for Suzuki-Miyaura coupling of various substrates at room temperature [1] | Not specified in sources |
| Third (G3) | Non-coordinating mesylate counterion; broader ligand scope [1] | High versatility, stability in solution, fast activation, suitable for bulky ligands (e.g., BrettPhos, t-Bu phosphines) [1] | XPhos, BrettPhos, RuPhos, RockPhos, t-BuBrettPhos [1] |
| Fourth (G4) | Methylated amine on the biphenyl framework [1] | Reduced formation of intrusive carbazole byproduct; maintains high catalytic activity [1] | XPhos, EPhos, VPhos, BrettPhos [1] |
As a third-generation precatalyst, XPhos Pd G3 shares the core benefits of its generation but is distinguished by the specific properties of the XPhos ligand. The table below compares it with other common precatalysts based on the available information.
| Precatalyst Name | Generation | Key Characteristics & Best Uses |
|---|---|---|
| XPhos Pd G3 | G3 | Highly versatile; air, moisture, and thermally stable; excellent for Suzuki-Miyaura coupling of unstable boronic acids with (hetero)aryl chlorides at mild conditions (rt to 40°C); also used in cyanation and Negishi-type couplings [1] [2]. |
| XPhos Pd G4 | G4 | Offers similar performance to XPhos Pd G3 but generates N-methylcarbazole instead of carbazole as a byproduct, which can simplify purification and is preferable for pharmaceutical applications [1]. |
| BrettPhos Pd G3/G4 | G3 / G4 | Excellent for N-arylation of primary and secondary amines; extremely high activity, allowing catalyst loadings as low as 0.01 mol% [1]. |
| t-BuBrettPhos Pd G3 | G3 | Highly effective for challenging arylations of primary amides and for C–O cross-coupling of primary alcohols; also enables hydroxylation of (hetero)aryl halides [1]. |
| RockPhos Pd G3 | G3 | Particularly suitable for C–O bond formation between aryl halides and primary aliphatic alcohols [1]. |
| EPhos Pd G4 | G4 | The preferred catalyst for the synthesis of functionalized aminothiazoles and aminooxazoles via C–N cross-coupling [1]. |
| VPhos Pd G4 | G4 | Optimal for Negishi cross-coupling of alkyl zinc reagents with aryl electrophiles, especially in surfactant-containing aqueous systems [1]. |
To effectively use these precatalysts in the lab, understanding how they become active and how to ensure their quality is crucial.
All G3 and G4 precatalysts follow a similar activation mechanism to generate the active LPd(0) species. The key difference for G4 is the methylated amine, which leads to a less problematic byproduct [1]. The workflow below illustrates this general pathway.
The performance of a precatalyst can vary significantly between batches due to impurities. Research indicates that 1H-NMR spectroscopy is a simple and reliable method for the routine quality control (QC) of G3 precatalysts like XPhos Pd G3 [3]. This technique can identify common impurities such as:
Selecting the right precatalyst depends heavily on your specific reaction goals:
The search results provide high-level application examples but lack the detailed experimental procedures you require. To obtain these, I suggest:
| Reaction Type | Substrate / Conditions | XPhos Pd G3 Performance | Pd(PPh₃)₄ Performance | Key Findings / Context |
|---|---|---|---|---|
| Tandem Cyclization/Cross-Coupling [1] | Aryl Bromides; Malonate derivative; DMF, K₃PO₄, 50°C | Up to 90% yield (optimized conditions) [1] | Information not in search results | Effective for less reactive aryl bromides/chlorides with excellent functional group tolerance [1]. |
| C-N Coupling for Oxadiazoles [2] [3] | Synthesis of 1,3,4-oxadiazole derivatives | Up to 81% yield [3] | Information not in search results | Highlighted as a "novel approach" for efficient synthesis [2]. |
| General Characteristics & Advantages | | • High stability in air and solution [4] [5] • Quantitatively generates active LPd(0) species [6] • Excellent for sterically demanding substrates [6] | • Air-sensitive [7] • Can require higher loadings for less active substrates [6] (Implied) | XPhos Pd G3 is a 3rd Gen Buchwald precatalyst; Pd(PPh₃)₄ is a traditional Pd(0) source [4] [6] [7]. |
Here are the detailed methodologies for the experiments cited above, which you can use as a reference for your own work.
This protocol demonstrates the use of XPhos Pd G3 in a complex tandem reaction.
This method highlights the application of XPhos Pd G3 in synthesizing pharmacologically relevant heterocycles.
The superior performance of XPhos Pd G3 can be attributed to its fundamental design as a modern precatalyst, which addresses key limitations of older complexes like Pd(PPh₃)₄.
If you plan to evaluate these catalysts for a specific application, here is a suggested workflow:
| Feature | XPhos Pd G3 | RuPhos Pd G3 |
|---|---|---|
| Phosphine Ligand Structure | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [1] | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl [1] [2] [3] |
| General Key Feature | Excellent for sterically demanding substrates [4] | Highly active for coupling reactions involving amines [4] |
| Optimal For | Suzuki-Miyaura coupling of sterically hindered/electron-rich aryl chlorides [4] | C–N cross-coupling (Buchwald-Hartwig amination); C–O, C–S bond formation [4] [5] |
| Representative Application | Coupling of unstable boronic acids with aryl chlorides at low temperatures (rt to 40°C) [4] | Synthesis of functionalized 4-arylaminothiazoles and 2-arylaminoxazoles [4] |
Here is a summary of specific experimental data and performance highlights for each pre-catalyst, which provides supporting evidence for their applications listed in the table above.
| Pre-catalyst | Key Experimental Data & Performance |
|---|
| XPhos Pd G3 | • In Suzuki-Miyaura couplings, it enables reactions of unstable boronic acids with electron-rich, sterically hindered aryl chlorides at mild conditions (room temperature to 40°C) with short reaction times (30 minutes) and high yields [4]. • The pre-catalyst itself can undergo solvent-dependent isomerization, a factor to consider for quality control [1] [6]. | | RuPhos Pd G3 | • It is the pre-catalyst of choice for the C–N coupling to synthesize 2-arylaminoxazoles and 4-arylaminothiazoles from aryl halides [4]. • It has been successfully used in the Suzuki coupling of 5-p-toluenesulfonyltetrazoles with arylboronic acids to create 1,5-disubstituted tetrazoles [2] [5] [7]. |
To help you visualize the decision-making process for selecting the right pre-catalyst, the following diagram outlines the key questions to consider.
For researchers aiming to reproduce results or verify catalyst quality, here are some critical methodological details.
The evolution from G1 to G3 XPhos Pd precatalysts focused on improving stability, simplifying activation, and enhancing catalytic performance. The key structural differences and advantages are summarized below.
| Generation | Key Structural Features | Activation Conditions & Stability | Key Advantages & Limitations |
|---|
| G1 | Palladacycle with a chloride (Cl⁻) anion and a phenethylamine backbone [1] | Requires a strong base for activation; active Pd(0) can form at temperatures as low as -40 °C [1] | Advantage: First-generation designed for easy activation. [1] Limitation: Narrower application scope and lower solution stability compared to newer generations. [1] | | G2 | Features a biphenyl ligand replacing the phenethylamine backbone, but retains the chloride (Cl⁻) anion [1] | Activated with weaker bases (e.g., phosphates or carbonates) at room temperature [1] | Advantage: Improved activity at room temperature, useful for various Suzuki couplings. [1] Limitation: Scope remained limited compared to G3. [1] | | G3 | Retains the biphenyl ligand but uses a non-coordinating mesylate (OMs⁻) anion instead of chloride [2] [1] | Mildest activation conditions; offers high stability in solution and to air/moisture; quantitatively generates active LPd(0) species [2] [3] [1] | Advantage: Highest versatility, widest range of bulky ligands, excellent solution stability, low catalyst loadings, short reaction times. [2] [3] [1] |
The theoretical advantages of XPhos Pd G3 are borne out in practical experimental data, demonstrating its superior performance in challenging reactions.
| Reaction Type | Substrate Challenge | G3 Performance & Conditions | Key Outcome & Quantitative Data |
|---|---|---|---|
| Suzuki-Miyaura Coupling [1] | Unstable boronic acids with electron-rich, sterically hindered (hetero)aryl chlorides | Low catalyst loading, mild conditions (room temperature to 40 °C), short reaction time (30 minutes) [1] | Achieved high yields of biaryl products [1] |
| Buchwald Coupling [4] | Synthesis of 1,2,4-oxadiazole derivatives (pharmaceutically relevant structures) | Efficient catalysis under optimized conditions [4] | Yield of up to 81% [4] |
For consistent experimental results, proper quality control of the precatalyst is essential. Research indicates that 1H-NMR spectroscopy is a simple and reliable method for routine quality control, as it can identify and quantify common impurities like Pd(ABP)(HABP)(OMs) or solvent residues [2] [5].
Handling and Storage:
A further evolution led to the G4 precatalysts, which are N-methylated analogs of G3 [1]. The key improvement is that upon activation, G4 generates N-methylcarbazole as a byproduct instead of the more problematic 2-aminobiphenyl (HABP)-derived impurities [1]. This is particularly beneficial in pharmaceutical applications to minimize potential genotoxic impurities and simplify purification [1].
The following diagram illustrates the general workflow for a cross-coupling reaction using a G3 precatalyst, from setup to activation and final product formation.
A 2021 research paper outlines a simple method for the quick quality control (QC) of third-generation Buchwald precatalysts. The method is based on assessing impurity content through the analysis of ¹H-NMR spectra, with ³¹P-NMR providing complementary structural information [1] [2] [3].
The study identified and characterized several specific impurities that can form in or contaminate samples of XPhos Pd G3 [1] [2] [3]:
| Impurity Identified | Chemical Structure / Description | Potential Origin / Impact |
|---|---|---|
| Pd(ABP)(HABP)(OMs) | HABP = neutral 2-aminobiphenyl coordinated to Pd²⁺ in an N-monodentate mode [2] [3]. | Forms from the reaction of the palladacycle intermediate [Pd(ABP)(OMs)]₂ with excess 2-aminobiphenyl (HABP) [2] [3]. |
| PdCl₂(XPhos)₂ | A bis-phosphine complex [1] [4]. | Can form from side reactions; acts as an inactive "ballast" material [1]. |
| Solvent Residues | e.g., CH₂Cl₂ [2] [3]. | Remain from the synthesis; can introduce unwanted reactive impurities in subsequent catalytic reactions [2] [3]. |
The following diagram illustrates the key steps for validating XPhos Pd G3 purity using the described NMR method:
The research provides specific guidance for each step of this workflow [1] [2] [3]:
This NMR-based QC method offers several benefits for researchers [2] [3]:
XPhos Pd G3 is a third-generation Buchwald precatalyst known for its stability and high activity in cross-coupling reactions. The information below summarizes its general solvent compatibility and characteristics [1] [2] [3].
General Characteristics of XPhos Pd G3
| Property | Description |
|---|---|
| Catalyst Type | Air/moisture/thermally-stable Pd(II) precatalyst [1] [3] |
| Key Stability | Long solution life in common organic solvents [1] |
| Solubility | Highly soluble in a wide range of common organic solvents [1] |
| Reaction Suitability | Suzuki-Miyaura, Buchwald-Hartwig, Negishi, Sonogashira couplings, and more [1] |
Common Solvents and Considerations
To objectively compare XPhos Pd G3 performance across different solvents, including lipid solvents, you can adapt established experimental methodologies. The following workflow outlines a standardized test reaction procedure.
Standardized Test Reaction Protocol
A typical Suzuki-Miyaura coupling, adapted from literature, can serve as a robust testbed [2]:
For your comparison guide, structure the data clearly. The table below outlines key metrics to capture for each solvent tested.
Performance Comparison Template
| Solvent | Reaction Yield (%) | Reaction Time (h) | Comments / Observations |
|---|---|---|---|
| THF | [Data] | [Data] | Baseline / Literature Standard [2] [3] |
| Toluene | [Data] | [Data] | |
| 2-MeTHF | [Data] | [Data] | Greener alternative to THF [5] |
| Lipid Solvent A | [Data] | [Data] | (e.g., solubility, mixing, side products) |
| Lipid Solvent B | [Data] | [Data] | (e.g., solubility, mixing, side products) |
Additional Quantitative Metrics:
When selecting and testing lipid solvents, consider these factors derived from general solvent research [5]: